gamma-Glutamylcysteine
Overview
Description
Gamma-Glutamylcysteine is a dipeptide composed of L-glutamic acid and L-cysteine. It is found in animals, plants, fungi, some bacteria, and archaea. This compound is notable for its unusual gamma-bond between the constituent amino acids and serves as a key intermediate in the gamma-glutamyl cycle. It is the most immediate precursor to the antioxidant glutathione, which plays a crucial role in cellular defense against oxidative stress .
Mechanism of Action
Target of Action
Gamma-Glutamylcysteine (γ-GC) primarily targets the enzyme Glutathione Synthetase . This enzyme plays a crucial role in the synthesis of glutathione, a tripeptide that is essential for cellular functions such as detoxification of xenobiotics and redox signaling .
Mode of Action
This compound interacts with its target by serving as a substrate for the enzyme Glutathione Synthetase . This enzyme catalyzes the formation of glutathione from γ-GC and glycine . The interaction results in the production of glutathione, a critical antioxidant molecule in cells .
Biochemical Pathways
This compound is involved in several biochemical pathways, including Glutamate Metabolism and Glutathione Metabolism . It is a key intermediate in the γ-glutamyl cycle, which regulates the cellular levels of glutathione . The downstream effects of these pathways include the regulation of redox homeostasis and protection against oxidative stress .
Pharmacokinetics
It is known that γ-gc is synthesized from l-glutamic acid and l-cysteine in the cytoplasm of virtually all cells . The production of γ-GC is the rate-limiting step in glutathione synthesis . More research is needed to fully understand the ADME properties of γ-GC and their impact on its bioavailability.
Result of Action
The primary result of γ-GC’s action is the production of glutathione, which plays a crucial role in maintaining cellular redox homeostasis . Glutathione is involved in several crucial cellular functions, such as redox signaling, detoxification of xenobiotics and/or their metabolites, modulation of cell proliferation, apoptosis, and fibrogenesis .
Action Environment
The action of γ-GC can be influenced by various environmental factors. For instance, the production of cellular γ-GC in humans slows down with age, as well as during the progression of many chronic diseases . Therefore, supplementation with γ-GC could potentially offer health benefits in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma, or episodes of poisoning .
Biochemical Analysis
Biochemical Properties
GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an adenosine triphosphate (ATP) requiring reaction catalysed by the enzyme glutamate-cysteine ligase (GCL) . The production of GGC is the rate-limiting step in glutathione synthesis . Gamma-glutamyl transpeptidases (γ-GTs) belong to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Cellular Effects
GGC is essential to mammalian life . It is vital for the biosynthesis of glutathione . Since the production of cellular GGC in humans slows down with age, as well as during the progression of many chronic diseases, it has been postulated that supplementation with GGC could offer health benefits . Such GGC supplementation may also be of benefit in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma or episodes of poisoning . GGC treatment significantly reduced the percentage of senescence-associated-β-galactosidase (SA-β-Gal)-positive cells and inhibited D-gal-induced cell cycle arrest in PC12 cells .
Molecular Mechanism
GGC exhibits better therapeutic effects against inflammation compared with N-acetyl-L-cysteine (NAC) and GSH . Mechanistically, GGC suppressed LPS-induced reactive oxygen species accumulation and GSH depletion . Inflammatory stimuli, such as LPS treatment, upregulated the expression of glutathione synthetase via activating nuclear factor-erythroid 2-related factor (Nrf2) and nuclear factor kappa B (NF-κB) pathways, thereby promoting synthesis of GSH from GGC .
Temporal Effects in Laboratory Settings
GGC treatment significantly improved the survival, weight loss, and colon tissue damage of IBD mice . Moreover, both in vivo and in vitro experiments demonstrated that GGC exhibited better therapeutic effects against inflammation compared with N-acetyl-L-cysteine (NAC) and GSH .
Dosage Effects in Animal Models
In vivo investigation showed that GGC reduced sepsis lethality and attenuated systemic inflammatory responses in mice . Moreover, co-treatment of Aβ 40 oligomers with GGC at 200 μM increased the activity of the antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPx) and led to significant increases in the levels of the total antioxidant capacity (TAC) and GSH and reduced the GSSG/GSH ratio .
Metabolic Pathways
GGC is a key intermediate in the γ-glutamyl cycle first described by Meister in the 1970s . It is the most immediate precursor to the antioxidant glutathione . GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an ATP requiring reaction catalysed by the enzyme glutamate-cysteine ligase (GCL) .
Transport and Distribution
GGC is synthesized in the cytoplasm of virtually all cells . The intracellular concentration is generally low because GGC is rapidly bonded with a glycine to form glutathione . This second and final reaction step in glutathione biosynthesis is catalysed by the activity of the ATP dependent glutathione synthetase enzyme .
Subcellular Localization
The main subcellular location of GGC is in the cytoplasm . In addition, it is localized to the nucleoplasm . The intracellular concentration of GGC is generally low because GGC is rapidly bonded with a glycine to form glutathione .
Preparation Methods
Gamma-Glutamylcysteine is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells. This process requires adenosine triphosphate and is catalyzed by the enzyme glutamate-cysteine ligase. The production of this compound is the rate-limiting step in glutathione synthesis .
In industrial settings, this compound can be produced using engineered enzymes. For example, this compound synthetase from Escherichia coli can be engineered to catalyze the formation of this compound from L-glutamic acid and L-cysteine . Another method involves using a phytochelatin synthase-like enzyme derived from Nostoc sp., which can be immobilized on a cellulose carrier for continuous production .
Chemical Reactions Analysis
Gamma-Glutamylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its conversion to glutathione by the enzyme glutathione synthetase, which adds a glycine molecule to this compound .
This compound can also participate in transpeptidation reactions catalyzed by gamma-glutamyl transpeptidase. This enzyme cleaves the gamma-glutamyl bond and transfers the gamma-glutamyl group to water (hydrolysis) or to amino acids or short peptides (transpeptidation) . The major products formed from these reactions include glutathione and various gamma-glutamyl peptides .
Scientific Research Applications
Gamma-Glutamylcysteine has numerous scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of glutathione, an essential antioxidant.
Biology: this compound plays a critical role in cellular defense mechanisms against oxidative stress.
Comparison with Similar Compounds
Gamma-Glutamylcysteine is unique due to its gamma-bond between L-glutamic acid and L-cysteine. Similar compounds include:
Glutathione: A tripeptide composed of L-glutamic acid, L-cysteine, and glycine.
Gamma-Glutamyl Transpeptidase: An enzyme that cleaves the gamma-glutamyl bond in glutathione and transfers the gamma-glutamyl group to other molecules.
Gamma-Glutamyl Peptides: Various peptides formed by the transfer of the gamma-glutamyl group to amino acids or short peptides.
This compound’s role as a precursor to glutathione and its involvement in the gamma-glutamyl cycle highlight its importance in maintaining cellular redox homeostasis and its potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKHVBHSGLULN-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212978 | |
Record name | gamma-Glutamylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-Glutamylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
636-58-8 | |
Record name | γ-L-Glutamyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Glutamylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Glutamylcysteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | gamma-Glutamylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | G-Glu-cys trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-GLUTAMYLCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M984VJS48P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | gamma-Glutamylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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